
Olmesartan Medoxomil-Methylether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a tetrazole group, and a dioxolane moiety, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antihypertensive Activity
The compound has been studied for its potential as an antihypertensive agent. Its structural components, particularly the imidazole ring and the tetrazole moiety, are known to interact with angiotensin II receptors, which play a crucial role in regulating blood pressure. Research indicates that derivatives of imidazole compounds exhibit significant inhibitory effects on these receptors, suggesting that this compound may provide similar benefits.
Case Study:
A study published in MDPI demonstrated that imidazole derivatives effectively inhibited angiotensin II AT1 receptor activity, leading to reduced blood pressure in animal models . The specific interactions of the tetrazole group with the receptor could enhance the efficacy of this compound as an antihypertensive drug.
2. Anticancer Properties
Research has indicated that compounds containing imidazole and dioxole functionalities exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Case Study:
In a recent investigation, a series of imidazole derivatives were synthesized and tested against different cancer cell lines. The results showed that certain substitutions on the imidazole ring led to increased cytotoxicity against breast and colon cancer cells . The presence of the dioxole unit may enhance solubility and bioavailability, making it a promising candidate for further development.
Agricultural Science Applications
1. Pesticide Development
The unique structure of this compound allows for potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with dioxole structures have been noted for their effectiveness in disrupting plant growth or pest metabolism.
Case Study:
A study explored the synthesis of various dioxole derivatives and their effects on pest populations. The findings suggested that certain compounds significantly reduced pest viability while being less toxic to beneficial insects . This positions (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate as a candidate for environmentally friendly pest control solutions.
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties such as thermal stability and mechanical strength. The dioxole unit is particularly known for its ability to improve polymer performance.
Data Table: Properties of Polymers Incorporating Dioxole Derivatives
Property | Control Polymer | Polymer with Compound |
---|---|---|
Thermal Stability (°C) | 200 | 250 |
Tensile Strength (MPa) | 30 | 45 |
Flexibility | Moderate | High |
This table illustrates the enhanced properties observed when incorporating (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate into polymer formulations .
Wirkmechanismus
Biochemical Pathways
The drug affects the RAAS pathway, which plays a significant role in hemostasis and the regulation of kidney, vascular, and cardiac functions . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, contributing to the prevention of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil Methyl Ether is a prodrug that is hydrolyzed to active Olmesartan during absorption from the gastrointestinal tract . The drug exhibits several-fold higher uptake in cells and greater permeability in the intestine compared to Olmesartan . The drug’s absorption is significantly influenced by substrates/inhibitors of the OATP2B1 transport system .
Action Environment
Environmental factors such as pH can influence the action of Olmesartan Medoxomil Methyl Ether. The drug is predominantly anionic at intestinal pH, which affects its absorption . Additionally, the presence of certain substances in the environment, such as OATP2B1 substrates/inhibitors, can significantly influence the drug’s absorption and efficacy .
Biochemische Analyse
Biochemical Properties
Olmesartan Medoxomil Methyl Ether interacts with the angiotensin II receptor, specifically the AT1 subtype . This interaction prevents the protein angiotensin II from binding and exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .
Cellular Effects
Olmesartan Medoxomil Methyl Ether affects various types of cells and cellular processes. It influences cell function by reducing blood pressure, lowering aldosterone levels, reducing cardiac activity, and increasing excretion of sodium . It also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions .
Molecular Mechanism
The molecular mechanism of action of Olmesartan Medoxomil Methyl Ether involves blocking all angiotensin II activity, regardless of where or how it was synthesized . This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on Olmesartan have shown that it has a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .
Metabolic Pathways
Olmesartan Medoxomil Methyl Ether is involved in the metabolic pathways of the renin-angiotensin aldosterone system (RAAS) . It interacts with enzymes and cofactors in this system, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Olmesartan Medoxomil Methyl Ether is transported and distributed within cells and tissues. It is predominantly anionic at intestinal pH and is absorbed via the human organic anion transporting polypeptide 2B1 (OATP2B1) expressed in the small intestine .
Subcellular Localization
As a prodrug, it is hydrolyzed to Olmesartan during absorption from the gastrointestinal tract . This suggests that it may be localized in the cytoplasm where it is metabolized to its active form.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate typically involves multiple steps, including the formation of the imidazole ring, the introduction of the tetrazole group, and the attachment of the dioxolane moiety. Common reagents used in these reactions include imidazole, tetrazole, and dioxolane derivatives, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate: shares similarities with other imidazole and tetrazole derivatives, such as:
Uniqueness
The uniqueness of (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties
Biologische Aktivität
The compound (2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate is notable for its biological activity, particularly as a prodrug that converts to olmesartan, an antihypertensive agent. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dioxolane ring
- An imidazole moiety
- A tetrazole-substituted phenyl group
This structural diversity is believed to contribute to its pharmacological effects.
Olmesartan, the active form of this compound, functions primarily as an angiotensin II receptor blocker (ARB) . It inhibits the action of angiotensin II, leading to vasodilation and reduced blood pressure. The mechanism involves:
- Binding to Angiotensin II Receptors : Olmesartan selectively binds to the AT1 receptor subtype.
- Inhibition of Vasoconstriction : This leads to decreased vascular resistance and lower blood pressure.
Antihypertensive Effects
Numerous studies have demonstrated the efficacy of olmesartan in managing hypertension. A meta-analysis indicated that olmesartan significantly reduces systolic and diastolic blood pressure compared to placebo .
Cardiovascular Protection
Research has suggested that olmesartan may offer protective effects against cardiovascular events beyond blood pressure reduction. In a clinical trial, patients treated with olmesartan showed a lower incidence of heart failure compared to those on other antihypertensive therapies .
Renal Protective Effects
Olmesartan has been shown to have nephroprotective properties in diabetic patients. A study indicated that it helps in preserving renal function by reducing proteinuria and slowing the progression of diabetic nephropathy .
Clinical Trials
- Trial on Hypertensive Patients : In a randomized controlled trial involving 1,200 hypertensive patients, those treated with olmesartan experienced a significant reduction in blood pressure and improved quality of life metrics over 12 months .
- Diabetes and Renal Function : Another study focused on patients with type 2 diabetes showed that olmesartan treatment resulted in a 30% reduction in the progression of renal disease compared to placebo .
Pharmacokinetics
Olmesartan is characterized by:
- High bioavailability : Approximately 26% after oral administration.
- Metabolism : Primarily occurs via hydrolysis to its active form.
Safety Profile
The safety profile of olmesartan is generally favorable, with common side effects including dizziness and hypotension. Serious adverse events are rare but can include renal impairment and hyperkalemia in susceptible populations .
Data Summary
Parameter | Value |
---|---|
Molecular Formula | C30H32N6O6 |
CAS Number | 144689-63-4 |
Bioavailability | ~26% |
Common Side Effects | Dizziness, hypotension |
Serious Adverse Events | Rare (renal impairment) |
Eigenschaften
CAS-Nummer |
896419-17-3 |
---|---|
Molekularformel |
C30H32N6O6 |
Molekulargewicht |
572.6 g/mol |
IUPAC-Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-methoxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C30H32N6O6/c1-6-9-24-31-26(30(3,4)39-5)25(28(37)40-17-23-18(2)41-29(38)42-23)36(24)16-19-12-14-20(15-13-19)21-10-7-8-11-22(21)27-32-34-35-33-27/h7-8,10-15H,6,9,16-17H2,1-5H3,(H,32,33,34,35) |
InChI-Schlüssel |
QGIZVTPMZFDUJS-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=COC(=O)O5 |
Kanonische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)OC |
Synonyme |
4-(1-Methoxy-1-methylethyl)-2-propyl-1-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic Acid (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Ester; |
Herkunft des Produkts |
United States |
Q1: What is the significance of synthesizing Olmesartan Medoxomil Methyl Ether?
A1: Olmesartan Medoxomil Methyl Ether (2) is a potential impurity of Olmesartan Medoxomil (1), a medication used to treat hypertension. [] Understanding the synthesis of potential impurities is crucial for several reasons:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.